2-[(4,4-Difluorocyclohexyl)oxy]pyrimidine
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Overview
Description
2-[(4,4-Difluorocyclohexyl)oxy]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that is widely used in the synthesis of other compounds. The purpose of
Scientific Research Applications
Environmental Friendly Synthesis Methods
Researchers have explored water ultrasound-assisted oxidation methods to modify pyrimidine derivatives. This approach offers environmental benefits, including the use of green solvents and reduced waste, showcasing an innovative way to produce compounds with potential broad spectrum activities, such as antiviral and anticancer properties (Gavrilović et al., 2018).
Synthesis of Trifluoromethylated Analogues
The synthesis of trifluoromethylated analogues of pyrimidine derivatives has been reported, contributing to the development of new compounds with enhanced pharmacological properties. These efforts include creating novel molecular structures that could be utilized in developing new therapeutic agents (Sukach et al., 2015).
Advances in Pyrimidine Chemistry
Significant advancements have been made in the chemistry of pyrimidine derivatives, including the development of new synthetic methods and the discovery of their potential biological activities. These compounds have been investigated for their utility as catalysts, dyes, and in various biological applications, indicating their versatility and potential in scientific research (Hermecz, 1995).
Photolyase and DNA Repair
Pyrimidine derivatives play a crucial role in DNA repair mechanisms, particularly in the function of DNA photolyase. This enzyme utilizes the energy from visible light to repair DNA damage induced by UV radiation, specifically cyclobutane pyrimidine dimers, highlighting the critical role of pyrimidine derivatives in maintaining genomic integrity (Sancar, 1994).
Supramolecular Chemistry
Pyrimidine derivatives have also been utilized in the field of supramolecular chemistry, forming hydrogen-bonded assemblies with crown ethers. These assemblies demonstrate the potential for creating novel materials with specific functionalities, showcasing the versatility of pyrimidine derivatives in material science applications (Fonari et al., 2004).
Safety and Hazards
properties
IUPAC Name |
2-(4,4-difluorocyclohexyl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-10(12)4-2-8(3-5-10)15-9-13-6-1-7-14-9/h1,6-8H,2-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHUKXLVSXDJBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=NC=CC=N2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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